1-[hexyl(methyl)phosphoryl]hexane
Description
1-[Hexyl(methyl)phosphoryl]hexane is an organophosphorus compound characterized by a phosphorus atom bonded to a hexyl chain, a methyl group, and an oxygen atom (phosphoryl group). Its structure suggests applications in surfactants, lubricants, or chemical intermediates due to the polar phosphoryl group and lipophilic hexyl chain. While direct data for this compound are absent in the provided evidence, comparisons can be inferred from structurally related organophosphorus and hexane derivatives.
Properties
CAS No. |
1831-65-8 |
|---|---|
Molecular Formula |
C13H29OP |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
1-[hexyl(methyl)phosphoryl]hexane |
InChI |
InChI=1S/C13H29OP/c1-4-6-8-10-12-15(3,14)13-11-9-7-5-2/h4-13H2,1-3H3 |
InChI Key |
SXSPHZYWRUCEOB-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C)CCCCCC |
Canonical SMILES |
CCCCCCP(=O)(C)CCCCCC |
Other CAS No. |
1831-65-8 |
Synonyms |
Dihexyl(methyl)phosphine oxide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[hexyl(methyl)phosphoryl]hexane can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine, dihexylmethylphosphine, using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired phosphine oxide.
Industrial Production Methods: In an industrial setting, the production of phosphine oxide, dihexylmethyl- may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and selectivity, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[hexyl(methyl)phosphoryl]hexane undergoes various chemical reactions, including:
Substitution: Phosphine oxides can participate in substitution reactions, where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Phenylsilane, trichlorosilane, and lithium aluminum hydride are commonly used for the reduction of phosphine oxides.
Oxidizing Agents: Hydrogen peroxide and oxygen are typical oxidizing agents used in the synthesis of phosphine oxides.
Major Products Formed:
Reduction Products: The reduction of phosphine oxide, dihexylmethyl- yields dihexylmethylphosphine.
Substitution Products: Substitution reactions can produce various phosphine derivatives depending on the substituents introduced.
Scientific Research Applications
1-[hexyl(methyl)phosphoryl]hexane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphine oxide, dihexylmethyl- involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various catalytic processes and chemical reactions. The compound’s phosphine oxide group can coordinate with metal centers, facilitating electron transfer and stabilizing reactive intermediates .
Comparison with Similar Compounds
Comparison with Organophosphorus Compounds
Ethyl S-2-diisopropylammoniumethyl Methylphosphonothiolate ()
- Structure : Contains a methyl group on phosphorus, an ethyl chain, and a thiolate group.
- Molecular Weight: ~337.8 g/mol (C₁₁H₂₇ClNO₂PS) .
- Reactivity: The phosphoryl group (P=O) may exhibit different hydrolysis kinetics compared to phosphonothiolate (P=S) derivatives .
Table 1: Organophosphorus Compound Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 1-[Hexyl(methyl)phosphoryl]hexane | C₁₃H₂₉O₂P | ~248.3 (estimated) | Phosphoryl, hexyl |
| Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate | C₁₁H₂₇ClNO₂PS | 337.8 | Phosphonothiolate, ethyl |
Comparison with Sulfur-Containing Hexane Derivatives
1-(Methylthio)hexane ()
- Structure : Hexane with a methylthio (-S-CH₃) group.
- Molecular Weight : 132.27 g/mol .
- Physical Properties :
- Key Differences: Polarity: The phosphoryl group in this compound introduces higher polarity compared to the non-polar thioether group, affecting solubility in polar solvents . Thermal Stability: Phosphoryl compounds generally exhibit higher thermal stability than sulfides due to stronger P=O bonds .
Table 2: Sulfur vs. Phosphorus Hexane Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Functional Group |
|---|---|---|---|
| This compound | ~248.3 | >200 (estimated) | Phosphoryl |
| 1-(Methylthio)hexane | 132.27 | 154 | Thioether |
Comparison with Hexane-Based Solvents and Additives
Hexane in Phthalate Mixtures ()
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